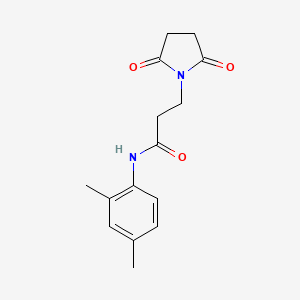![molecular formula C15H12BrNO2 B5854933 [(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate](/img/structure/B5854933.png)
[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of a bromine atom and a cyclopenta[b]naphthalene moiety in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a cyclopenta[b]naphthalene derivative, followed by the formation of an imine intermediate. The final step involves the esterification of the imine with acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine derivative.
Scientific Research Applications
[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate exerts its effects involves interactions with specific molecular targets. The bromine atom and the imine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- [(E)-(4-chloro-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate
- [(E)-(4-fluoro-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate
- [(E)-(4-iodo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate
Uniqueness
[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-9(18)19-17-14-7-6-12-13(14)8-10-4-2-3-5-11(10)15(12)16/h2-5,8H,6-7H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXHMILGNZRHZ-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCC2=C(C3=CC=CC=C3C=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/1\CCC2=C(C3=CC=CC=C3C=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5854854.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![4-CHLORO-1-METHYL-N-{4-[(PIPERIDIN-1-YL)METHYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5854880.png)
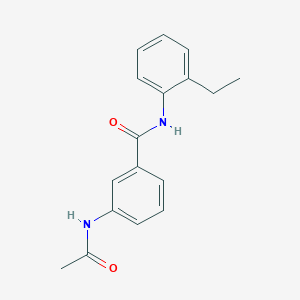
![2-(5-{[(4-Methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)
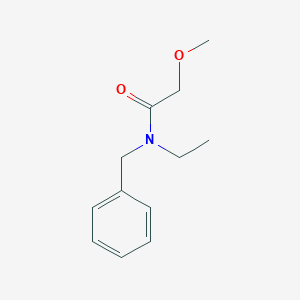
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-bromophenyl)acetamide](/img/structure/B5854908.png)
![N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B5854916.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)
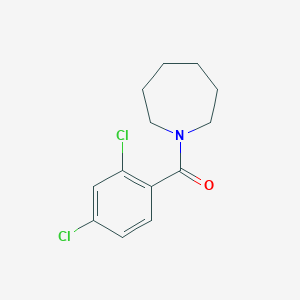
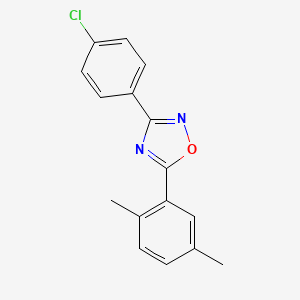
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)
